Cas no 83846-94-0 (Benzoic acid,4-heptyl-, 4-propylphenyl ester)

ベンゾイン酸4-ヘプチル-4-プロピルフェニルエステルは、高度に特化された有機化合物であり、ベンゾイン酸骨格にヘプチル基とプロピルフェニル基が結合したエステル構造を有します。この化合物は、優れた熱安定性と化学的安定性を示し、高温環境下でも分解しにくい特性を持ちます。また、疎水性が高く、有機溶媒への溶解性に優れるため、高分子材料の改質剤や特殊添加剤としての応用が期待されます。分子設計の柔軟性から、官能基の調整により物性の精密制御が可能であり、機能性材料開発における中間体としての有用性が注目されています。

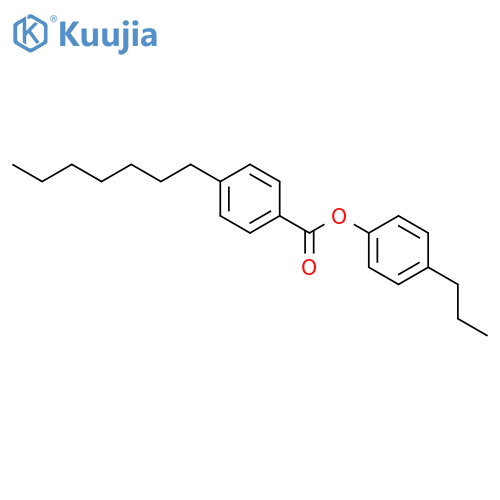

83846-94-0 structure

商品名:Benzoic acid,4-heptyl-, 4-propylphenyl ester

Benzoic acid,4-heptyl-, 4-propylphenyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-heptyl-, 4-propylphenyl ester

- (4-propylphenyl) 4-heptylbenzoate

- Me 73

- DTXSID60232749

- SCHEMBL8377166

- F16529

- 4-Propylphenyl 4-heptylbenzoate

- 4-Propylphenyl4-heptylbenzoate

- 4-Heptyl-benzoic acid 4-propyl-phenyl ester

- 83846-94-0

- EINECS 281-074-3

- NS00038332

-

- インチ: 1S/C23H30O2/c1-3-5-6-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(9-4-2)14-18-22/h11-18H,3-10H2,1-2H3

- InChIKey: OUSRURSEKXEDCJ-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

計算された属性

- せいみつぶんしりょう: 338.225

- どういたいしつりょう: 338.225

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 11

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3A^2

- 疎水性パラメータ計算基準値(XlogP): 8.2

じっけんとくせい

- 密度みつど: 1.002

- ふってん: 459.8°C at 760 mmHg

- フラッシュポイント: 194.6°C

- 屈折率: 1.533

Benzoic acid,4-heptyl-, 4-propylphenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD41000317-1g |

4-Propylphenyl 4-heptylbenzoate |

83846-94-0 | 97% | 1g |

$589 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743394-1g |

4-Propylphenyl 4-heptylbenzoate |

83846-94-0 | 98% | 1g |

¥5821.00 | 2024-04-28 |

Benzoic acid,4-heptyl-, 4-propylphenyl ester 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

83846-94-0 (Benzoic acid,4-heptyl-, 4-propylphenyl ester) 関連製品

- 49763-64-6(4-Cyanophenyl 4-pentylbenzoate)

- 50649-59-7(4-Pentylphenyl 4-methylbenzoate)

- 50649-60-0(4-Pentylphenyl 4-propylbenzoate)

- 38690-77-6(4-Cyanophenyl 4-butylbenzoate)

- 74305-48-9(4-Pentylphenyl 4-pentylbenzoate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬